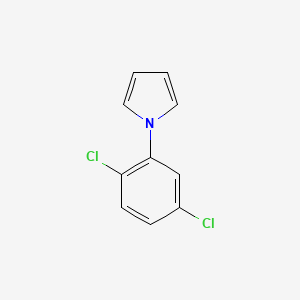

1-(2,5-dichlorophenyl)-1H-pyrrole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2,5-Dichlorophenyl)-1H-pyrrole is an organic compound characterized by the presence of a pyrrole ring substituted with a 2,5-dichlorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dichlorophenyl)-1H-pyrrole typically involves the reaction of 2,5-dichlorophenylamine with a suitable pyrrole precursor under specific conditions. One common method is the cyclization of 2,5-dichlorophenylamine with an α,β-unsaturated carbonyl compound in the presence of a base, such as sodium hydride, to form the desired pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,5-Dichlorophenyl)-1H-pyrrole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

Reduction: Reduction reactions can yield the corresponding pyrrolidine derivatives.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include pyrrole oxides, pyrrolidine derivatives, and various substituted pyrroles, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been studied for its potential biological activities, particularly as an antimicrobial agent. Research indicates that derivatives of 1-(2,5-dichlorophenyl)-1H-pyrrole exhibit promising antimicrobial properties against various pathogens. For instance, a study synthesized several derivatives and evaluated their activity against bacterial strains, demonstrating that some compounds had effective inhibitory effects on growth .

Case Study: Antimicrobial Activity

- Objective: To evaluate the antimicrobial efficacy of synthesized derivatives.

- Findings: Certain derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential for development as antimicrobial agents .

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of more complex molecules. It has been utilized in the formation of heterocyclic systems through functional group interconversion, which is crucial for developing new pharmaceuticals and agrochemicals. A notable method involves the reaction of this compound with various reagents to yield dioxolane and thiazolidinone derivatives .

Synthesis Overview

- Reagents Used: Ethylene glycol, PTSA (p-toluenesulfonic acid).

- Yield: High yields were reported for the transformation into dioxolane derivatives.

- Applications: The synthesized compounds may be used in further biological testing or as intermediates in drug development .

Materials Science

In materials science, this compound has been incorporated into aggregation-induced emission luminogens (AIEgens). These materials are characterized by their enhanced luminescence properties when aggregated, making them suitable for applications in sensors and optoelectronic devices. The unique structural properties of pyrrole derivatives facilitate tunable fluorescence characteristics .

Application Highlights

- Fluorescent Thermometers: The AIEgens derived from this compound can function as reversible fluorescent thermometers with excellent fatigue resistance.

- Environmental Sensors: They have shown promise in detecting heavy metals such as cadmium ions with high selectivity and sensitivity .

Photochemical Applications

Recent studies have explored the photochemical properties of pyrrole derivatives, including this compound. These compounds can undergo ring expansion reactions upon exposure to light, leading to the formation of new chemical entities. This property is valuable in synthetic organic chemistry for creating diverse molecular architectures .

Photochemical Reaction Insights

Wirkmechanismus

The mechanism of action of 1-(2,5-dichlorophenyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,5-Dichlorophenylamine: A precursor in the synthesis of 1-(2,5-dichlorophenyl)-1H-pyrrole.

1-(2,5-Dichlorophenyl)piperazine: Another compound with a similar 2,5-dichlorophenyl group but with a piperazine ring instead of a pyrrole ring.

3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile: A compound with a similar 2,5-dichlorophenyl group but with a more complex structure.

Uniqueness

This compound is unique due to its specific combination of a pyrrole ring and a 2,5-dichlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Biologische Aktivität

1-(2,5-Dichlorophenyl)-1H-pyrrole is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular structure:

- Chemical Formula : C9H6Cl2N

- Molecular Weight : 201.06 g/mol

- CAS Number : 154458-87-4

This compound features a pyrrole ring substituted with a dichlorophenyl group, which is pivotal for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various fungal strains, particularly Candida krusei and Candida glabrata .

Minimum Inhibitory Concentration (MIC) Values

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | Candida krusei | 25 |

| This compound | Candida glabrata | 100 |

| Ketoconazole | Candida krusei | 50 |

The above table illustrates that the compound demonstrates superior activity against Candida krusei compared to the standard antifungal agent ketoconazole, indicating its potential as an effective antifungal treatment .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer effects. It was tested against several cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer).

Cytotoxicity Data

| Compound | Cell Line | IC50 (µg/mL) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | HepG2 | 19 | >10 |

| This compound | A549 | 15 | >8 |

| Cisplatin | HepG2 | 10 | - |

The selectivity index indicates that this compound is less toxic to normal cells compared to cisplatin, suggesting its potential as a safer alternative in cancer therapy .

The biological activity of this compound can be attributed to its ability to interfere with cellular processes in pathogens and cancer cells. Research suggests that it may induce apoptosis in cancer cells through the activation of caspases and the generation of reactive oxygen species (ROS), similar to other known anticancer agents .

Case Studies

Several studies have documented the efficacy of this compound in vivo and in vitro:

- Study on Antifungal Activity : In a controlled experiment, the compound was administered to mice infected with Candida krusei . Results showed a significant reduction in fungal load compared to untreated controls.

- Cancer Cell Line Study : The compound was tested against HepG2 and A549 cell lines in a series of assays measuring cell viability. The results indicated a dose-dependent decrease in cell viability with increasing concentrations of the compound.

Eigenschaften

IUPAC Name |

1-(2,5-dichlorophenyl)pyrrole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c11-8-3-4-9(12)10(7-8)13-5-1-2-6-13/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUGWGCAHKLRCJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.